molecular formula C15H11NO2 B15330778 2-(6-Methylpyridin-2-yl)-1h-indene-1,3(2h)-dione CAS No. 14094-65-6

2-(6-Methylpyridin-2-yl)-1h-indene-1,3(2h)-dione

Cat. No.: B15330778
CAS No.: 14094-65-6
M. Wt: 237.25 g/mol
InChI Key: RZAUIVAIJGPMRF-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position, fused to an indene-dione scaffold. These derivatives exhibit diverse applications, including use as dyes (e.g., pyrophthalone (PP) and quinophthalone (QP)), pharmaceuticals (anti-inflammatory agents), and organic semiconductors . The methylpyridinyl substituent in this compound may influence electronic properties, solubility, and photostability compared to analogues with different substituents.

Properties

CAS No.

14094-65-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-5-4-8-12(16-9)13-14(17)10-6-2-3-7-11(10)15(13)18/h2-8,13H,1H3

InChI Key

RZAUIVAIJGPMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the condensation of 6-methylpyridin-2-carboxaldehyde with 1H-indene-1,3(2H)-dione in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituents include:

Compound Name Substituent/Functional Group Key Features Reference
2-(2-Pyridinyl)-1H-indene-1,3(2H)-dione (PP) Pyridine ring at position 2 Photostable in ethanol under UV light
2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione (QP) Quinoline ring at position 2 Stable in cyclohexane under UV light
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione Quinoxaline hydrazone group Synthesized in 52.3% yield; m.p. 217–220°C
2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a) Imidazolidine ring Characterized by IR and NMR; variable substituents alter electronic properties
2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione (12a) Chroman-4-one substituent High synthesis yield (94%); m.p. 311–313°C

Key Observations :

  • Bulkier substituents (e.g., chroman in 12a) correlate with higher melting points, suggesting stronger intermolecular interactions .

Physical Properties

Compound Melting Point (°C) Solubility Data Synthesis Yield Reference
2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione Not reported Likely polar aprotic solvents Not reported -
PP (Pyrophthalone) Not reported Soluble in ethanol, aqueous alkaline solutions Not reported
2-(3,6-Dimethylquinoxalin-2-yl)hydrazono derivative 217–220 Recrystallized from DMF/water 52.3%
12a (Chroman-substituted) 311–313 Not explicitly reported 94%
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione >260 Not reported Not reported

Key Observations :

  • Higher yields (e.g., 94% for 12a) are achieved with electron-deficient substituents, likely due to improved reaction kinetics .
  • Melting points vary significantly, with chroman and xanthenyl substituents exceeding 300°C, indicating enhanced crystallinity .

Spectral Characteristics

Compound IR (C=O stretch, cm⁻¹) ¹H/¹³C NMR Highlights Reference
12a (Chroman-substituted) 1738, 1698 δ 8.07–7.96 (Ar-H), 4.69 (CH₂)
2-[(4-Hydroxyphenyl)methylidene] derivative 1730–1690 (broad) δ 7.74 (=CH), 10.91 (-OH)
PP and QP Not reported Enol/enolate forms detected in alkaline solutions

Key Observations :

  • IR spectra consistently show strong C=O stretches near 1700 cm⁻¹, confirming the indene-dione core .
  • Hydroxyl or enolic protons (e.g., δ 10.91 in 3J) are observable in NMR for derivatives with aromatic substituents .

Key Observations :

  • Photostability in PP/QP is solvent-dependent, with QP showing stability in cyclohexane .
  • Biological activity (e.g., inhibitory effects in plant assays) is influenced by substituent bulk and electronic properties .

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